Cas no 1805925-15-8 (5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid)

5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid is a versatile heterocyclic compound featuring a pyridine core substituted with cyano, difluoromethyl, iodo, and acetic acid functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules requiring halogenated or fluorinated motifs. The presence of both electron-withdrawing (cyano, iodo) and electron-donating (acetic acid) groups enhances its reactivity in cross-coupling and nucleophilic substitution reactions. The difluoromethyl group offers metabolic stability, while the iodine atom facilitates further derivatization via metal-catalyzed couplings. This compound is well-suited for applications in medicinal chemistry, where precise functionalization is critical for bioactivity optimization.
5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid structure
1805925-15-8 structure
Product name:5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid
CAS No:1805925-15-8
MF:C9H5F2IN2O2
Molecular Weight:338.049481153488
CID:4875176

5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid
    • インチ: 1S/C9H5F2IN2O2/c10-9(11)8-7(12)5(1-6(15)16)4(2-13)3-14-8/h3,9H,1H2,(H,15,16)
    • InChIKey: PJRMWZWCEAZZKI-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)F)=NC=C(C#N)C=1CC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 318
  • トポロジー分子極性表面積: 74
  • XLogP3: 1.3

5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029043400-1g
5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid
1805925-15-8 97%
1g
$1,445.30 2022-04-01

5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid 関連文献

5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acidに関する追加情報

Introduction to 5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid (CAS No. 1805925-15-8)

5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1805925-15-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and applications in drug development. The presence of multiple functional groups, including a cyano group, a difluoromethyl group, an iodine substituent, and an acetic acid moiety, makes this molecule a versatile intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.

The structural features of 5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid contribute to its unique chemical properties and reactivity. The cyano group (-CN) introduces a polar nature to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. The difluoromethyl group (-CF2) is known to modulate metabolic stability and binding affinity, making it a common substitution in drug molecules to improve pharmacokinetic profiles. The iodine atom at the 3-position serves as a valuable handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are pivotal in constructing complex molecular architectures. Finally, the acetic acid group (-COOH) provides a carboxylic acid functionality, enabling conjugation with other biomolecules or serving as a precursor for esterification reactions.

In recent years, the demand for novel heterocyclic compounds with tailored biological activities has driven extensive research into derivatives of pyridine. Among these, 5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid has emerged as a promising scaffold for developing small-molecule inhibitors targeting various therapeutic areas. For instance, studies have highlighted its potential in inhibiting kinases and other enzymes involved in cancer progression. The combination of the cyano and difluoromethyl groups has been shown to enhance binding affinity to protein targets, while the iodine substituent allows for facile modifications to optimize pharmacological properties.

Recent advancements in medicinal chemistry have demonstrated the utility of 5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid in designing molecules with improved selectivity and reduced toxicity. Researchers have leveraged its structural flexibility to develop analogs that exhibit potent activity against specific disease pathways without affecting off-target proteins. Additionally, computational modeling and virtual screening techniques have been employed to identify optimal derivatives of this compound, further accelerating the drug discovery process. These efforts align with global trends toward precision medicine, where tailored therapeutic agents are designed to address individual patient needs.

The synthesis of 5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include halogenation reactions to introduce the iodine substituent, followed by nucleophilic substitution or metal-catalyzed coupling reactions to incorporate the cyano and difluoromethyl groups. The final step often involves carboxylation or esterification to introduce the acetic acid functionality. These synthetic routes underscore the importance of well-designed synthetic strategies in generating complex molecules with desired properties.

The pharmacological potential of 5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid has been explored through both in vitro and in vivo studies. Preclinical data suggest that derivatives of this compound exhibit inhibitory effects on enzymes such as tyrosine kinases, which are overexpressed in many cancers. Furthermore, animal models have shown promising results regarding its ability to modulate inflammatory pathways and immune responses. These findings position 5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid as a valuable building block for further drug development efforts aimed at treating chronic diseases and disorders.

The industrial significance of this compound cannot be overstated. Its synthesis and application require precise control over reaction conditions and purification techniques, making it a benchmark for high-quality chemical manufacturing processes. As pharmaceutical companies continue to invest in innovative drug candidates, intermediates like 5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid play a crucial role in bridging the gap between academic research and commercial drug development. Collaborative efforts between academic institutions and industry partners are essential to streamline the translation of laboratory discoveries into viable therapeutic agents.

Looking ahead, the future prospects for 5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid are bright, particularly as new methodologies emerge that enhance its synthetic accessibility and expand its applications. Advances in flow chemistry and continuous manufacturing could further optimize its production scalability while maintaining high purity standards. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics will enable more rapid identification of novel derivatives with enhanced biological activity.

In conclusion, 5-Cyano - 2 - (difluoromethyl) - 3 - iodo - pyridine - 4 - acetic acid (CAS No . 1805925 - 15 - 8 ) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features , coupled with recent advances in synthetic chemistry , make it an attractive scaffold for developing next-generation therapeutics . As research progresses , this molecule is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas .

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